

Technical Guide: SRTCX1003 for Inflammation Research

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Compound of Interest

Compound Name: SRTCX1003
CAS No.: 1203480-86-7
Cat. No.: B611001

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Unlocking the SIRT1-NF-κB Axis: A Mechanistic & Operational Handbook

Executive Summary & Compound Profile

SRTCX1003 (CAS: 1203480-93-6) is a potent, synthetic small molecule activator of Sirtuin 1 (SIRT1), designed to probe the epigenetic regulation of inflammatory signaling. Unlike non-specific polyphenols (e.g., resveratrol), **SRTCX1003** is engineered for high specificity and potency (EC_{1.5} = 0.61 μM), making it a critical tool for dissecting the SIRT1-NF-κB axis.

This guide provides a validated technical framework for utilizing **SRTCX1003** in inflammation research, moving beyond basic descriptions to causal mechanisms and self-validating experimental protocols.

Compound Specifications

Parameter	Technical Detail
Chemical Name	2-(3-(2-morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide
Formula	C ₂₃ H ₂₃ N ₅ O ₃ S
Molecular Weight	449.53 g/mol
Target	SIRT1 (NAD ⁺ -dependent deacetylase)
Potency (EC1.5)	0.61 μM (SIRT1 activation assay)
Cellular Potency	IC ₅₀ = 1.42 μM (p65 deacetylation)
Solubility	DMSO (up to 50 mM); Ethanol (low)

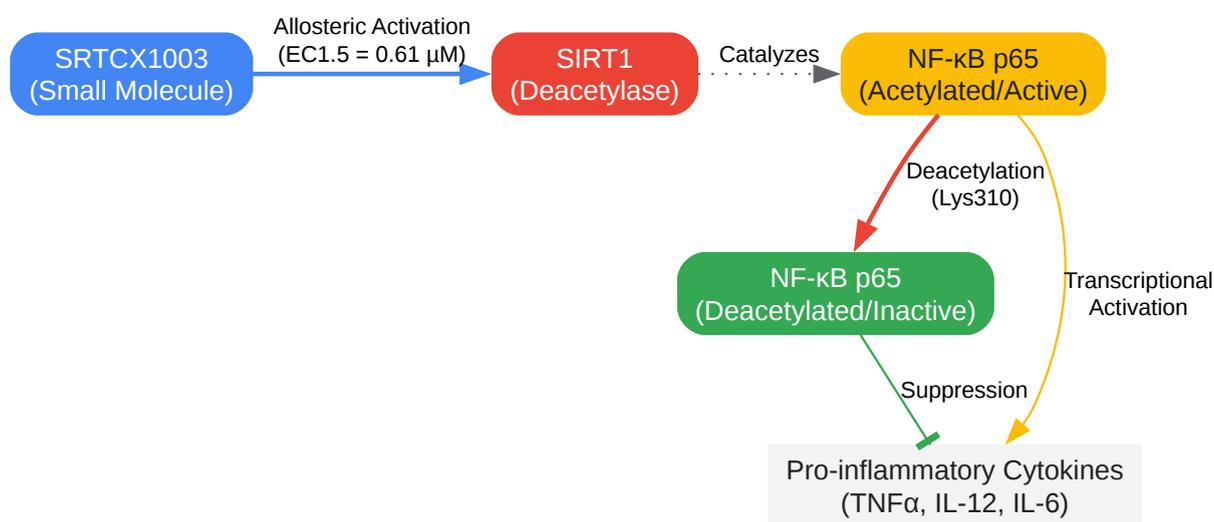
Mechanistic Architecture: The SIRT1-NF-κB Axis

To use **SRTCX1003** effectively, one must understand why it works. Inflammation is largely driven by the transcription factor NF-κB.^[1] The p65 subunit of NF-κB requires acetylation (specifically at Lysine 310) to sustain its transcriptional activity and nuclear retention.

The Mechanism:

- Activation: **SRTCX1003** binds allosterically to SIRT1, enhancing its affinity for NAD⁺ and acetylated substrates.
- Deacetylation: Activated SIRT1 targets Acetyl-Lys310 on the p65 subunit.^[2]
- Termination: Deacetylated p65 loses its transcriptional potency and is exported from the nucleus or degraded.
- Outcome: Suppression of downstream pro-inflammatory cytokines (TNFα, IL-12, IL-6).

Visualization: The Signaling Cascade



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Figure 1: **SRTCX1003**-mediated suppression of inflammation via the SIRT1-NF-κB deacetylation pathway.^{[3][1][4][5][6][7]}

Validated Experimental Protocols

Scientific integrity requires reproducibility. The following protocols are designed with built-in controls to validate the compound's activity (p65 deacetylation) alongside its phenotypic effect (cytokine reduction).

Protocol A: In Vitro Macrophage Inflammation Assay

Objective: Quantify **SRTCX1003** efficacy in suppressing LPS-induced TNF α secretion in RAW 264.7 cells.

Reagents:

- RAW 264.7 Macrophages.
- LPS (Lipopolysaccharide) from E. coli O111:B4.
- **SRTCX1003** Stock: 10 mM in DMSO (Stored at -80°C).
- Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Workflow:

- Seeding: Plate RAW 264.7 cells at

 cells/well in 96-well plates. Incubate overnight.
- Pre-treatment (Critical Step): Treat cells with **SRTCX1003** (Dose range: 1 μ M – 10 μ M) for 1 hour prior to LPS stimulation.
 - Control 1: Vehicle only (DMSO).
 - Control 2: **SRTCX1003** only (to check cytotoxicity).
- Stimulation: Add LPS (Final conc: 100 ng/mL) directly to the media containing the compound.
- Incubation: Incubate for 4–6 hours (for mRNA/early cytokines) or 18–24 hours (for accumulated protein).
- Analysis:
 - Supernatant: Collect for TNF α ELISA.
 - Lysate: Harvest cells for Western Blot (Target: Acetyl-NF- κ B p65 vs. Total p65). Note: **SRTCX1003** efficacy is validated ONLY if p65 acetylation decreases.

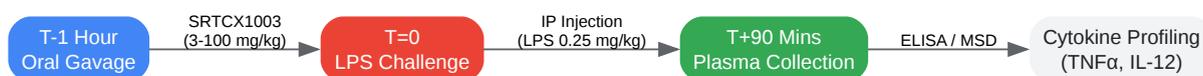
Protocol B: In Vivo Acute Inflammation Model

Objective: Assess systemic anti-inflammatory effects in C57BL/6 mice.

Formulation Strategy: **SRTCX1003** is lipophilic. Do not use pure saline.

- Vehicle: 10% PEG400 + 10% Vitamin E TPGS + 80% Water (or Saline).
- Preparation: Dissolve compound in PEG400/TPGS first, then slowly add water with vortexing to form a clear dispersion/emulsion.

Workflow Visualization:



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Figure 2: Temporal dosing strategy for acute LPS challenge. Pre-treatment is essential to prime SIRT1 activity before the inflammatory cascade peaks.

Critical Technical Considerations

To ensure Trustworthiness and Expertise, adhere to these operational rules:

- The Acetylation Check:
 - Why? Merely measuring TNF α is insufficient. Many compounds suppress cytokines via toxicity or off-target kinase inhibition.
 - Validation: You must demonstrate that **SRTCX1003** reduces Acetyl-p65 levels (Western blot) at the same concentration it lowers cytokines. If cytokines drop but Acetyl-p65 remains high, the mechanism is likely off-target.
- Dose-Response Linearity:
 - **SRTCX1003** typically exhibits a bell-shaped or plateauing dose-response curve in some assays due to solubility limits.
 - Recommendation: Do not exceed 30 μ M in vitro, as precipitation may occur, causing physical cellular stress (false positives in toxicity).
- Vehicle Control:
 - Always match the DMSO concentration exactly in the "LPS only" control. SIRT1 is sensitive to metabolic stress; variations in solvent load can skew baseline acetylation levels.

References

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